1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone
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Overview
Description
The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It’s worth noting that compounds with a similar structure have been used as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .
Scientific Research Applications
Synthetic Chemistry and Heterocyclic Compound Development
- Cyclopropyl-containing compounds and pyrazole derivatives are significant in synthetic chemistry due to their utility in creating structurally diverse and biologically active molecules. For instance, Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have been developed as an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles. This method highlights the versatility of cyclopropyl groups in constructing pyrazole derivatives with potential biological activities (Xue et al., 2016).
Antimicrobial and Anti-inflammatory Activities
- Pyrazole derivatives have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has identified compounds with high antimicrobial activity against specific strains such as S. aureus, alongside compounds displaying anti-inflammatory effects superior to reference drugs like diclofenac, and significant antioxidant activity (Mandzyuk et al., 2020).
Future Directions
Properties
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(12-22-15-4-2-1-3-5-15)19-8-9-20-14(11-19)10-16(18-20)13-6-7-13/h1-5,10,13H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUGLIAFKIPESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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